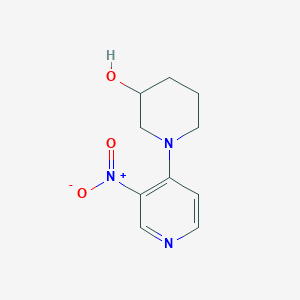

1-(3-Nitropyridin-4-yl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-(3-nitropyridin-4-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-8-2-1-5-12(7-8)9-3-4-11-6-10(9)13(15)16/h3-4,6,8,14H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRPELSHTGGDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=NC=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Nitropyridin-4-yl)piperidin-3-ol is a compound of interest due to its potential pharmacological properties, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been investigated for its potential to inhibit glutaminase, an enzyme that plays a crucial role in cancer metabolism .

Biological Activities

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness comparable to established antibiotics .

- Anticancer Activity : The compound has demonstrated potential as an anticancer agent. In vitro studies have revealed that it can inhibit the growth of cancer cell lines, particularly those associated with triple-negative breast cancer . Its mechanism involves inducing apoptosis and disrupting metabolic processes within tumor cells.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the piperidine or pyridine rings can significantly affect the biological activity of the compound. For instance, substituents on the pyridine nitrogen or alterations in the piperidine ring structure can enhance potency against specific targets such as CXCR3 receptors, which are implicated in cancer progression .

| Modification | Effect on Activity |

|---|---|

| Nitropyridine position | Increased potency against cancer cell lines |

| Piperidine ring substitutions | Altered binding affinity to target receptors |

Case Study 1: Anticancer Efficacy

In a study evaluating novel glutaminase inhibitors, this compound was found to significantly reduce cell viability in MDA-MB-231 cells, a model for triple-negative breast cancer. The IC50 value was reported at approximately 25 µM, indicating moderate potency compared to other tested compounds .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting potential for development into a therapeutic agent for bacterial infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(3-Nitropyridin-4-yl)piperidin-3-ol can be contextualized by comparing it to related piperidin-3-ol derivatives and nitropyridine-containing compounds. Below is a detailed analysis:

Structural Analogues with Antiviral Activity

- 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol (): Structural Features: Replaces the 3-nitropyridine group with a 6-chloroquinoline moiety. The piperidine ring retains the 3-hydroxyl group. Biological Activity: Designed as a hydroxychloroquine (HCQ) analog, it binds to the SARS-CoV-2 spike protein with enhanced safety compared to HCQ. Key Difference: The quinoline scaffold improves hydrophobicity and receptor affinity, whereas the nitro group in the target compound may confer distinct electronic effects.

- (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine (): Structural Features: Substitutes the piperidine ring with a cyclohexane-diamine backbone.

Piperidin-3-ol Derivatives in Kinase Inhibition

- 1-(4-Octylphenethyl)piperidin-4-ol (RB-005) vs. 1-(4-Octylphenethyl)piperidin-3-ol (RB-019) ():

- Structural Difference : RB-005 has a hydroxyl group at the piperidine 4-position, while RB-019 (analogous to the target compound) has it at the 3-position.

- Selectivity : RB-005 exhibits 15.0-fold selectivity for sphingosine kinase 1 (SK1) over SK2, whereas RB-019 shows 6.1-fold selectivity.

- Implication : The hydroxyl position critically influences SK1/SK2 selectivity, suggesting that this compound’s 3-OH group may favor interactions with similar kinase targets.

Stereochemical and Substituent Effects

- N-Methylpiperidin-4-ol and N-Ethylpiperidin-4-ol Derivatives (): Key Finding: Epimeric forms (e.g., atropine ethiodide) exhibit significant differences in acetylcholine receptor affinity. However, N-methyl vs. N-ethyl substitution on piperidine causes minimal affinity changes (pA2 values: 8.849 vs. 8.746). Relevance to Target Compound: The nitro group and pyridine substitution in this compound may introduce steric or electronic effects that dominate over minor alkyl chain variations.

Data Table: Key Comparative Properties

Research Findings and Implications

Antiviral Potential: Nitropyridine-piperidine hybrids like this compound could leverage the nitro group’s electron-withdrawing properties to enhance binding to viral proteases or spike proteins, as seen in chloroquine analogs .

Kinase Selectivity : The 3-OH position in piperidine may reduce off-target kinase interactions compared to 4-OH derivatives, as demonstrated in SK1 inhibitors .

Stereochemical Sensitivity : While piperidin-3-ol derivatives show moderate enantiomeric differences (e.g., <10-fold affinity variance in acetylcholine receptor modulators), the nitro group’s planar geometry in the target compound may minimize stereochemical complications .

Preparation Methods

Preparation of Key Intermediate: 3-Nitropyridin-4-ol

The synthesis of 1-(3-Nitropyridin-4-yl)piperidin-3-ol starts with the preparation of 3-nitropyridin-4-ol, a crucial intermediate. Two main chlorination methods have been reported:

| Yield | Reaction Conditions | Experimental Procedure |

|---|---|---|

| 97% | Chlorine gas bubbled in 50% aqueous acetic acid at 20℃ for 20 hours | 20 g of 3-nitropyridin-4-ol was dissolved in 250 mL of 50% aqueous acetic acid. Chlorine gas was bubbled through the solution at room temperature for 20 hours. The precipitate formed was filtered and washed with water to yield the chlorinated intermediate (24 g, 97%). |

| 89% | Reflux in concentrated hydrobromic acid (48%) at 100℃ for 16 hours | 25 g of 4-methoxy-3-nitropyridine was refluxed in 220 mL of 48% hydrobromic acid for 16 hours. After cooling, the mixture was neutralized with NaOH, stirred at 5℃, filtered, washed, and dried to yield the product as a light yellow solid (20.2 g, 89%). |

These methods provide high yields of the nitropyridin-4-ol intermediate, which is essential for subsequent coupling steps.

Functionalization via Halogenation

Halogenation of nitropyridinols is a common step to introduce a reactive site for nucleophilic substitution:

This halogenation step is critical for enabling nucleophilic substitution with piperidine derivatives.

Coupling with Piperidin-3-ol

The key step to prepare this compound involves nucleophilic substitution of the halogenated nitropyridine with piperidin-3-ol or its derivatives. Although direct experimental procedures for this exact coupling are limited in the publicly available literature, analogous procedures for related nitropyridine-piperidine compounds suggest the following approach:

- Reaction Conditions: The halogenated nitropyridine intermediate is reacted with piperidin-3-ol under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as acetone or acetonitrile.

- Temperature: Mild heating (40–70℃) is typically employed to facilitate substitution.

- Reaction Time: Several hours to overnight, depending on reactivity.

This method leverages the nucleophilicity of the piperidin-3-ol hydroxyl or amine group to displace the chlorine on the nitropyridine ring, yielding the target compound.

Purification and Characterization

- The crude product is generally purified by column chromatography using silica gel with methanol or methanol/ammonia gradients.

- Characterization involves:

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR to confirm structure.

- Mass Spectrometry (MS): To verify molecular weight.

- Infrared Spectroscopy (IR): To identify functional groups.

- Reported melting points and spectral data align with expected structures for nitropyridine derivatives.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Methoxy-3-nitropyridine | Reflux in 48% HBr, 100℃, 16 h | 89 | Demethylation and nitration to form 3-nitropyridin-4-ol |

| 2 | 3-Nitropyridin-4-ol | Chlorine gas in 50% acetic acid, 20℃, 20 h | 97 | Halogenation to activate for substitution |

| 3 | Halogenated nitropyridine | Reaction with piperidin-3-ol, base, acetone, 40-70℃, several h | Not explicitly reported | Nucleophilic substitution to form target compound |

| 4 | Crude product | Column chromatography | — | Purification and isolation |

Additional Research Findings

- Patents and literature emphasize the importance of controlling reaction temperature and solvent choice to maximize yield and purity in nitropyridine functionalization.

- Alternative halogenation agents such as N-chlorosuccinimide allow milder conditions but require longer reaction times.

- The presence of the nitro group influences reactivity, often requiring optimization of base and solvent systems for effective coupling with piperidin-3-ol.

Q & A

Q. Q1. What are the established synthetic routes for 1-(3-Nitropyridin-4-yl)piperidin-3-ol, and what are their key reaction conditions?

A1. The compound can be synthesized via coupling reactions between substituted pyridines and piperidine derivatives. For example:

- Copper-catalyzed cross-coupling : A method analogous to the synthesis of 1-(4-methoxyphenyl)piperidin-3-ol involves using Cs₂CO₃ and CuI in DMF under inert conditions (80°C, 8 h) .

- Reductive amination : Reduction of 3-nitropyridine intermediates with NaBH₄ or catalytic hydrogenation (H₂/Pd-C) can yield the piperidin-3-ol scaffold .

- Structural optimization : Introducing the nitro group at the pyridine 3-position may require regioselective nitration using HNO₃/H₂SO₄, followed by purification via flash chromatography .

Q. Q2. How can researchers verify the structural integrity of this compound post-synthesis?

A2. Use a combination of spectroscopic and chromatographic techniques:

- NMR : Compare ¹H and ¹³C NMR spectra with analogs (e.g., 1-(3-chlorobenzyl)pyrrolo[3,2-c]quinolin-4-yl)piperidin-3-ol, where aromatic protons appear at δ 6.8–7.8 ppm, and hydroxyl protons resonate near δ 3.5–4.0 .

- HPLC/MS : Confirm molecular weight (e.g., ESI-MS [M+H]+ for similar compounds ranges 350–400 Da) and purity (>95% by HPLC) .

- XLogP3 : Calculated partition coefficients (e.g., XLogP3 ≈1.5 for piperidine derivatives) can validate lipophilicity .

Advanced Research Questions

Q. Q3. How does the 3-nitro group on the pyridine ring influence the compound’s biological activity and selectivity?

A3. The nitro group enhances electron-withdrawing effects, potentially improving receptor binding. For example:

- Selectivity modulation : In sphingosine kinase inhibitors (e.g., RB-005), small structural changes (e.g., hydroxyl position on piperidine) alter SK1/SK2 selectivity by 15-fold, suggesting the nitro group’s position is critical for target engagement .

- Pharmacophore mapping : Docking studies with monoamine transporters (e.g., DAT, SERT) show that nitro-substituted analogs exhibit higher affinity due to π-π stacking and hydrogen bonding .

Q. Q4. What analytical strategies resolve contradictions in structure-activity relationship (SAR) data for this compound?

A4. Address discrepancies using:

- Iterative SAR analysis : Systematically vary substituents (e.g., nitro vs. methoxy groups) and correlate changes with activity using multivariate regression .

- Crystallography : Resolve binding ambiguities by co-crystallizing the compound with targets (e.g., SK1 or MAO-B), as done for (2R,3S)-piperidin-3-ol derivatives .

- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects, as demonstrated for anticonvulsant piperidin-3-ol analogs .

Q. Q5. How can researchers optimize the compound’s pharmacokinetic properties without compromising potency?

A5. Strategies include:

- Fluorination : Introducing fluorine atoms (e.g., at the piperidine 4-position) reduces hERG channel affinity while maintaining MAO-B inhibitory activity .

- Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters to enhance bioavailability, as seen in nucleoside analogs .

- LogD optimization : Adjust pH-dependent solubility (e.g., target LogD ≈1.5 at pH 7.4) using computational tools like Schrödinger’s QikProp .

Q. Q6. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

A6. Key approaches:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

- Plasma stability assay : Incubate with human plasma (37°C, 1–24 h) and quantify intact compound via UPLC-MS, as done for N-[(phenoxy)ethyl]piperidin-3-ol derivatives .

- Oxidative stability : Use H₂O₂ or cytochrome P450 enzymes to simulate metabolic oxidation .

Methodological Considerations

Q. Q7. How should researchers design experiments to evaluate the compound’s off-target effects?

A7. Implement:

- Broad-panel screening : Test against kinases (e.g., Eurofins KinaseProfiler) and GPCRs (e.g., CEREP BioPrint) to identify unintended interactions .

- CRISPR-Cas9 gene editing : Knock out putative targets (e.g., SK1) in cell lines to isolate compound-specific effects .

- Astrocyte co-culture models : Assess neurotoxicity, as demonstrated for anticonvulsant piperidin-3-ol analogs .

Q. Q8. What computational tools are effective for predicting metabolic pathways of this compound?

A8. Leverage:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.